molecular formula C12H17NO B14317556 1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one CAS No. 111349-98-5

1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one

Cat. No.: B14317556
CAS No.: 111349-98-5
M. Wt: 191.27 g/mol
InChI Key: IZLRETISUOMKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one is a compound that belongs to the class of bicyclic compounds. These compounds are characterized by their unique structural framework, which often imparts significant biological activity. The bicyclo[3.3.1]nonane moiety, in particular, is prevalent in many biologically active natural products and synthetic analogs .

Preparation Methods

The synthesis of 1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the hydroboration-oxidation of 1,5-dimethyl-1,5-cyclooctadiene to produce the corresponding diol, which is then converted to methanesulfonate . Another method includes the bridged-Ritter reaction, where a carbenium ion reacts with a nitrile group to form a cyclic imine product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

1-(4,5-Dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

111349-98-5

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(4,5-dimethyl-1-azabicyclo[3.3.1]nona-3,6-dien-3-yl)ethanone

InChI

InChI=1S/C12H17NO/c1-9-11(10(2)14)7-13-6-4-5-12(9,3)8-13/h4-5H,6-8H2,1-3H3

InChI Key

IZLRETISUOMKLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN2CC=CC1(C2)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.